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Cat. No.: B1672534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic.

[1] It is primarily utilized in the management of hypertension and edema.[2] This technical guide

provides an in-depth overview of the chemical structure, physicochemical properties,

mechanism of action, and relevant experimental methodologies associated with fenquizone.

Chemical Structure and Properties
Fenquizone, with the IUPAC name 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-

sulfonamide, possesses a distinctive chemical architecture that underpins its diuretic activity.[2]

Table 1: Chemical Identifiers for Fenquizone
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Identifier Value

CAS Number 20287-37-0[3]

IUPAC Name
7-chloro-4-oxo-2-phenyl-1,2,3,4-

tetrahydroquinazoline-6-sulfonamide[2]

Synonyms Idrolone, MG 13054

Molecular Formula C₁₄H₁₂ClN₃O₃S

SMILES
C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N

2)S(=O)(=O)N)Cl

Table 2: Physicochemical Properties of Fenquizone

Property Value Source

Molar Mass 337.78 g/mol

Melting Point >310 °C

Solubility Insoluble in water

pKa
Data not available in search

results

LogP
Data not available in search

results

Mechanism of Action and Signaling Pathway
Fenquizone exerts its diuretic effect by acting as a thiazide-like diuretic, primarily by inhibiting

the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This

inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased

urinary excretion of water, sodium, and chloride.

The regulation of the Na⁺/Cl⁻ cotransporter is a complex process involving a network of

kinases and phosphatases. The activity of NCC is significantly increased by phosphorylation of

specific serine and threonine residues in its N-terminal domain. This phosphorylation is
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mediated by the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-

responsive kinase 1 (OSR1). The activity of SPAK/OSR1 is, in turn, regulated by a family of

kinases known as "with-no-lysine" (WNK) kinases, particularly WNK1, WNK3, and WNK4.

Conversely, dephosphorylation and inactivation of NCC are carried out by protein phosphatase

1 (PP1).

Fenquizone, by binding to the NCC, is thought to allosterically inhibit its transport function,

thereby promoting diuresis.
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Figure 1. Simplified signaling pathway of Fenquizone's diuretic action.

Experimental Protocols
Assessment of Diuretic Activity in Rats
This protocol is adapted from methodologies used to evaluate the diuretic effect of novel

compounds.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of fenquizone in a rat

model.

Materials:
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Male Wistar rats (200-250 g)

Fenquizone

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

Metabolic cages

0.9% saline solution

Flame photometer or ion-selective electrodes

Procedure:

House rats individually in metabolic cages for an acclimatization period of 24-48 hours with

free access to food and water.

Fast the rats overnight prior to the experiment, with free access to water.

On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to

ensure a uniform state of hydration and promote urine flow.

Divide the rats into a control group and one or more experimental groups (receiving different

doses of fenquizone).

Administer the vehicle to the control group and fenquizone (suspended in the vehicle) to the

experimental groups via oral gavage.

Collect urine samples at predetermined time intervals (e.g., 0-6 hours and 6-24 hours) in

graduated cylinders.

Record the total urine volume for each rat at each time point.

Centrifuge the urine samples to remove any particulate matter.

Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame

photometer or ion-selective electrodes.
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Calculate the total excretion of Na⁺ and K⁺ for each animal.

Compare the urine volume and electrolyte excretion between the control and fenquizone-

treated groups to assess the diuretic, natriuretic, and kaliuretic effects.

Determination of Fenquizone in Plasma by HPLC-MS/MS
This hypothetical protocol is based on established methods for the analysis of other diuretics in

biological matrices.

Objective: To quantify the concentration of fenquizone in rat plasma samples.

Materials:

Rat plasma samples

Fenquizone standard

Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

Acetonitrile (ACN)

Formic acid

Water (HPLC grade)

HPLC system coupled with a tandem mass spectrometer (MS/MS)

C18 analytical column

Procedure:

Sample Preparation (Protein Precipitation):

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal

standard.

Vortex for 1 minute to precipitate plasma proteins.
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Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate fenquizone from endogenous plasma

components.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions

for fenquizone and the internal standard.

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum

sensitivity.

Quantification:

Construct a calibration curve by plotting the peak area ratio of fenquizone to the internal

standard against the concentration of the fenquizone standards.

Determine the concentration of fenquizone in the plasma samples by interpolating their

peak area ratios from the calibration curve.
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Synthesis
A detailed, publicly available synthesis protocol for fenquizone is not readily found in the

searched literature, as is common for many pharmaceutical compounds. However, based on its

chemical structure as a substituted quinazolinone, a plausible synthetic route would likely

involve a multi-step process. A key step would be the cyclization reaction to form the

quinazolinone ring system. This could potentially be achieved by reacting a substituted

anthranilic acid derivative with an appropriate amine and a source for the remaining carbon

atom of the heterocyclic ring. The sulfonyl chloride group could be introduced onto the aromatic

ring either before or after the formation of the quinazolinone core, followed by amination to

yield the final sulfonamide.

Conclusion
Fenquizone is a well-established thiazide-like diuretic with a clear mechanism of action

centered on the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule. Its

chemical and physical properties are characteristic of a stable, orally administered drug. The

provided experimental protocols offer a framework for researchers to investigate its diuretic and

pharmacokinetic properties further. Future research could focus on elucidating the precise

binding site of fenquizone on the NCC and exploring its potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1672534#fenquizone-s-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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